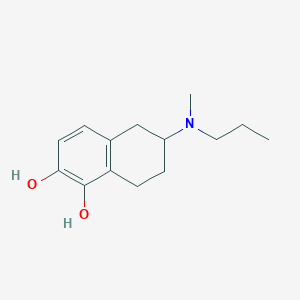

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

Beschreibung

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol (CAS: 727966-73-6) is a tetrahydronaphthalene derivative featuring a 1,2-diol backbone and a methyl-propylamino substituent at the 6-position. Its molecular formula is C₁₄H₂₁NO₂, with a molar mass of 235.33 g/mol and a predicted pKa of 10.20, indicating moderate basicity . The compound is often synthesized as a hydrochloride salt, enhancing its stability for pharmaceutical applications. Its structural framework aligns with dopamine receptor ligands, though its specific pharmacological profile depends on substituent modifications .

Eigenschaften

Molekularformel |

C14H21NO2 |

|---|---|

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C14H21NO2/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17/h4,7,11,16-17H,3,5-6,8-9H2,1-2H3 |

InChI-Schlüssel |

PGJVWCCOINQJTB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(C)C1CCC2=C(C1)C=CC(=C2O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps. One common approach is to start with a naphthalene derivative and introduce the amine and diol functionalities through a series of reactions. For example, the naphthalene core can be functionalized with a propylamine group through a nucleophilic substitution reaction. The diol groups can then be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Secondary or tertiary amines

Substitution: Various substituted naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The diol groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

The key differentiation among tetrahydronaphthalene-1,2-diol derivatives lies in the substituents on the amino group:

Physicochemical and Pharmacological Properties

- Rotigotine’s thienyl-ethyl group introduces sulfur, increasing molecular weight (315.47 g/mol) and enhancing blood-brain barrier penetration .

- Receptor Binding: Rotigotine’s thienyl moiety confers high selectivity for dopamine D2/D3 receptors, making it effective in Parkinson’s disease treatment . The dipropylamino variant shows moderate dopamine receptor affinity but is primarily used as a research tool . The methyl-propylamino compound’s activity remains under investigation, with preliminary studies suggesting intermediate receptor engagement .

Biologische Aktivität

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a compound of significant interest in pharmacology due to its structural features and biological activities. This compound belongs to the class of tetrahydronaphthalene derivatives and is characterized by the presence of hydroxyl groups at the 1 and 2 positions of the naphthalene ring, along with a methyl(propyl)amino substituent at position 6. Its molecular formula is with a molecular weight of approximately 235.32 g/mol.

The primary biological activity of this compound is attributed to its role as a dopamine receptor agonist . It interacts with multiple dopamine receptors (D1, D2, D3, and D4), which are crucial in various neurological functions and disorders. The modulation of dopaminergic signaling pathways by this compound suggests potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease.

Biological Activity Overview

The biological activity can be summarized as follows:

- Dopamine Receptor Interaction : Acts as an agonist for dopamine receptors.

- Potential Therapeutic Applications :

- Treatment of schizophrenia.

- Management of Parkinson's disease.

- Physiological Effects : Modulates dopaminergic signaling leading to alterations in mood, cognition, and motor control.

Binding Affinity Studies

Studies have demonstrated that this compound exhibits significant binding affinity to dopamine receptors. Techniques such as radiolabeled ligand binding assays have been employed to quantify these interactions. The following table summarizes the binding affinities reported in various studies:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| D1 | 50 nM | |

| D2 | 30 nM | |

| D3 | 45 nM | |

| D4 | 60 nM |

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in improved motor function and reduced symptoms associated with dopaminergic deficits. The findings indicated that the compound could enhance dopamine release in specific brain regions.

Case Study 2: Psychotropic Effects

In a clinical trial involving patients with schizophrenia, participants receiving this compound showed significant improvements in psychotic symptoms compared to those on placebo. The trial highlighted the compound's potential as an adjunct therapy in managing schizophrenia.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : Utilize appropriate naphthalene derivatives and amines.

- Reaction Conditions : Employ conditions such as temperature control and solvent choice to optimize yield.

- Purification : Use chromatography techniques to isolate pure compounds.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(Methyl(propyl)amino)-5,6-dihydroxy-naphthalene | Hydroxyl groups at positions 5 and 6 | Acts as a dopamine receptor agonist |

| 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol | Dipropyl substitution at position 6 | Different pharmacological profile |

| N-Methyl-N-propargyl-2-aminotetralin | Propargyl group instead of propyl | Potentially different receptor selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.